molecular formula C11H15ClFNO B1450316 [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2205311-49-3

[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B1450316
CAS No.: 2205311-49-3
M. Wt: 231.69 g/mol
InChI Key: BMHXAJHHWLROBF-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a fluorinated pyrrolidine derivative characterized by a 4-fluorophenyl substituent attached to the nitrogen of the pyrrolidine ring and a hydroxymethyl group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as a synthetic intermediate or bioactive scaffold.

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14;/h1-4,9,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHXAJHHWLROBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Catalyzed Condensation and Reduction Approach

A prominent method involves a two-step process:

  • Step 1: Reaction of 3-(4-fluorophenyl)acrylaldehyde with an amido-malonate or methyl 3-(methylamino)-3-oxopropanoate compound in the presence of a chiral catalyst such as diphenylprolinol derivatives (e.g., diphenylprolinol-TMS or diphenylprolinol-TBDMS) and optionally molecular sieves as a dehydrating agent. This step forms an intermediate N-protected ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol derivative.

  • Step 2: Reduction of the intermediate using a reducing agent such as sodium borohydride or sodium borohydride complexed with BF3·OEt2, yielding the target compound with high enantiomeric excess.

This process is noted for:

  • Yields of intermediate around 50-65%, with final product yields approximately 70-80%.
  • Enantiomeric excess (ee) of about 97% and high HPLC purity (>98.5%).
  • Use of molecular sieves improves reaction efficiency by removing water.
  • Reaction temperatures typically range from 0 °C to 30 °C during condensation and about 10 °C during reduction.

Table 1: Key Reaction Parameters and Outcomes for Chiral Catalyzed Method

Parameter Details
Starting materials 3-(4-fluorophenyl)acrylaldehyde, methyl 3-(methylamino)-3-oxopropanoate
Catalyst Diphenylprolinol-TMS or TBDMS derivatives
Dehydrating agent Molecular sieves (optional)
Solvent Ethyl acetate
Reaction temperature 0 °C to 30 °C (condensation), ~10 °C (reduction)
Reducing agent Sodium borohydride / NaBH4-BF3·OEt2
Intermediate yield 50-65%
Final product yield 70-80%
Enantiomeric excess (ee) ~97%
Purity (HPLC) >98.5%

This method is patented and represents an improved process over prior art, reducing cost and complexity while enhancing yield and purity.

Related Synthetic Routes via Indole Intermediates

Some synthetic routes involve the preparation of 4-fluorophenyl-substituted indole derivatives followed by further transformations to incorporate the pyrrolidin-3-yl methanol moiety. These multi-step syntheses include:

  • Palladium-catalyzed hydrogenation of indole precursors.
  • Use of methyl 3,3-dimethoxypropanoate and trifluoroacetic acid for ester formation.
  • Crystallization and purification steps to achieve high purity (>99.5%).

While these routes are more complex, they provide alternative access to fluorophenyl-substituted pyrrolidinyl compounds.

Detailed Reaction Scheme Summary (From Patent Source)

Step Description Conditions/Notes
1 Add molecular sieves to solvent (ethyl acetate) Dehydrating agent to remove water
2 Add 3-(4-fluorophenyl)acrylaldehyde to stirring solution Ambient to 0 °C
3 Add methyl 3-(methylamino)-3-oxopropanoate Stirring continues
4 Add chiral catalyst (diphenylprolinol-TBDMS) Temperature ~0 °C
5 Stir reaction mixture Temperature raised to ~30 °C
6 Isolate intermediate compound Purification optional
7 Dissolve intermediate in solvent Preparation for reduction
8 Add solution to reducing agent (NaBH4/BF3·OEt2) Temperature ~10 °C
9 Isolate final product Purification to achieve high purity and ee

Research Findings and Analysis

  • The use of chiral diphenylprolinol catalysts is critical for achieving high stereoselectivity.
  • Molecular sieves or other dehydrating agents enhance reaction efficiency by removing water that can inhibit catalyst activity.
  • Sodium borohydride and its complexes are effective reducing agents for converting intermediates to the target alcohol.
  • The process yields a product with high enantiomeric purity (>97%) and high chemical purity (>98.5% by HPLC), suitable for pharmaceutical applications.
  • The improved process reduces reaction steps, cost, and complexity compared to older methods.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Yield (%) Enantiomeric Excess (%) Purity (%) Notes
Chiral catalyst + reduction 3-(4-fluorophenyl)acrylaldehyde, methyl 3-(methylamino)-3-oxopropanoate, diphenylprolinol-TBDMS, NaBH4 70-80 ~97 >98.5 Improved patented process, scalable, cost-efficient
NaBH4 reduction + functionalization Sodium borohydride, mesyl chloride, triethylamine Not specified Not specified Not specified Used for related pyrrolidinone derivatives
Indole intermediate route Pd/C hydrogenation, methyl 3,3-dimethoxypropanoate, TFA Not specified Not specified 99.5 Multi-step, complex, alternative synthetic route

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various reduced derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them valuable tools in drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to target proteins.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it a valuable component in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the pyrrolidine ring can influence its overall pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations: Fluorophenyl vs. Trifluoromethyl

The compound [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 1212115-75-7) shares the pyrrolidine core and hydroxymethyl group but replaces the 4-fluorophenyl with a trifluoromethyl group.

  • Steric Profile: The 4-fluorophenyl group introduces bulkier aromaticity, which may enhance binding to hydrophobic pockets in biological targets .

Ring Size and Conformation: Pyrrolidine vs. Piperidine

The compound [1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol hydrochloride (CAS 2940871-20-3) features a pyrrolidine ring with a cyclopropane extension.

  • Fluorine Position: Fluorine at the 3-position of pyrrolidine may influence stereoelectronic interactions differently than the 4-fluorophenyl group .

Functional Group Modifications: Ester vs. Hydroxymethyl

tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate (CAS 1107658-75-2) and methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2101775-10-2) replace the hydroxymethyl group with ester functionalities.

  • Key Differences :
    • Solubility : Ester groups generally reduce water solubility compared to the polar hydroxymethyl group.
    • Synthetic Utility : Esters serve as protective groups in multi-step syntheses, whereas the hydroxymethyl group in the target compound may be directly functionalizable .

Aromatic Substitution Patterns: Fluorophenyl vs. Fluorobenzyl

N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine hydrochloride () features a 4-fluorobenzyl group attached to a piperidine ring.

  • Key Differences :
    • Linker Flexibility : The benzyl group introduces a methylene spacer, increasing conformational flexibility compared to the direct aryl attachment in the target compound.
    • Target Selectivity : The piperidine ring (6-membered) vs. pyrrolidine (5-membered) may alter affinity for receptors like σ-1 or dopamine transporters .

Data Table: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Key Substituents Structural Features
Target Compound* Not Provided C₁₁H₁₅ClFNO 4-Fluorophenyl, hydroxymethyl Pyrrolidine core, HCl salt
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol HCl 1212115-75-7 C₆H₁₁ClF₃NO Trifluoromethyl Chiral centers at 3R,4R
[1-[[(3R)-3-Fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol HCl 2940871-20-3 C₉H₁₇ClFNO Cyclopropane, 3-fluoropyrrolidine Conformational rigidity
N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine HCl Multiple () C₁₃H₁₈ClFN₂ 4-Fluorobenzyl, piperidine Flexible linker, 6-membered ring

*Assumed based on structural similarity to evidence compounds.

Biological Activity

[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14ClFNO
  • Molecular Weight : 233.69 g/mol
  • CAS Number : 1217689-47-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity, facilitating cellular membrane penetration and interaction with proteins involved in signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyrrolidine derivatives found that certain modifications could enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for the most active compounds .

Kinase Inhibition

Inhibitory effects on kinases have been documented, particularly with compounds containing similar structural motifs. For example, a related study reported that chiral iminosugar modifications of pyrrolidine derivatives led to selective inhibition of casein kinase 1 delta (CK1δ), with IC50 values around 1 µM, indicating potential therapeutic applications in cancer and neurodegenerative diseases .

Study on Antimicrobial Properties

A comparative study evaluated several pyrrolidine derivatives for their antimicrobial efficacy. The results demonstrated that the introduction of halogen substituents significantly impacted the antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug design .

Research on Kinase Inhibition

Another study focused on the synthesis of pyrrolidine analogs and their effects on CK1δ and CK1ε kinases. The findings highlighted the potential of these compounds in modulating cellular processes linked to cancer progression, underscoring the therapeutic relevance of this compound .

Data Summary

Activity Target IC50 / MIC Value Reference
AntimicrobialS. aureus0.0039 - 0.025 mg/mL
Kinase InhibitionCK1δ~1 µM

Q & A

Q. Methodology :

  • Comparative SAR studies : Test structural analogs (see table below) under standardized assays.
  • Dose-response curves : Identify IC₅₀ variability across studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

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